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molecular formula C10H9NO3 B1603327 Ethyl 3-cyano-4-hydroxybenzoate CAS No. 34133-59-0

Ethyl 3-cyano-4-hydroxybenzoate

Cat. No. B1603327
M. Wt: 191.18 g/mol
InChI Key: AGBGPFOWJFCHSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07393868B2

Procedure details

Charge a 10 L double jacket reactor, equipped with a mechanical stirrer, a reflux condenser and set under N2 with 4-hydroxy-3-iodo-benzoic acid ethyl ester (1312 g, 4.49 mol), dimethylsulfoxide (3277 mL) and CuCN (442.3 g). Heat the mixture to 105° C. and hold at this temperature for 2.5 h. Cool the brown solution down to 20° C. Add water at 48° C. water (6.5 L) Filter the mixture at 20° C., then wash the cake with water (2 L). Suspend the cake in EtOAc (5 L) and stir during 1 h at 20° C. Filter the suspension on Hyflo Super Cel® (250 g) and rinse with EtOAc (3 L). Decant the filtrates, then evaporate the organic layer to dryness. Take the residue up in n-heptane (10 L). Distill off 2 L of n-heptane, then add CH2Cl2 (400 mL). Cool the mixture cooled to 27° C., filter and rinse the cake with n-heptane (2 L). Dry 48 h at 55° C. under pressure to give 4-hydroxy-3-cyano-benzoic acid ethyl ester. (777.7 g, 4.067 mol). 1H NMR (250 MHz, DMSOd): 1.32 (t, j=7.1 Hz, 3H), 4.3 (q, j=7.1 Hz, 2H), 7.13(d, j=8.8 Hz, 1H), 8.07(dxd, j=8.8 Hz, 2.2 Hz, 1H), 8.16 (d, j=2.2 Hz), 12.11(s (broad), 1H).
Quantity
1312 g
Type
reactant
Reaction Step One
Name
CuCN
Quantity
442.3 g
Type
reactant
Reaction Step Two
Quantity
3277 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7](I)[CH:6]=1)[CH3:2].[C:14]([Cu])#[N:15]>CS(C)=O>[CH2:1]([O:3][C:4](=[O:13])[C:5]1[CH:10]=[CH:9][C:8]([OH:11])=[C:7]([C:14]#[N:15])[CH:6]=1)[CH3:2]

Inputs

Step One
Name
Quantity
1312 g
Type
reactant
Smiles
C(C)OC(C1=CC(=C(C=C1)O)I)=O
Step Two
Name
CuCN
Quantity
442.3 g
Type
reactant
Smiles
C(#N)[Cu]
Step Three
Name
Quantity
3277 mL
Type
solvent
Smiles
CS(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
105 °C
Stirring
Type
CUSTOM
Details
stir during 1 h at 20° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Charge a 10 L double jacket reactor
CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, a reflux condenser
TEMPERATURE
Type
TEMPERATURE
Details
Cool the brown solution down to 20° C
FILTRATION
Type
FILTRATION
Details
Add water at 48° C. water (6.5 L) Filter the mixture at 20° C.
WASH
Type
WASH
Details
wash the cake with water (2 L)
FILTRATION
Type
FILTRATION
Details
Filter the suspension on Hyflo Super Cel® (250 g)
WASH
Type
WASH
Details
rinse with EtOAc (3 L)
CUSTOM
Type
CUSTOM
Details
Decant the filtrates
CUSTOM
Type
CUSTOM
Details
evaporate the organic layer to dryness
DISTILLATION
Type
DISTILLATION
Details
Distill off 2 L of n-heptane
TEMPERATURE
Type
TEMPERATURE
Details
Cool the mixture
TEMPERATURE
Type
TEMPERATURE
Details
cooled to 27° C.
FILTRATION
Type
FILTRATION
Details
filter
WASH
Type
WASH
Details
rinse the cake with n-heptane (2 L)
CUSTOM
Type
CUSTOM
Details
Dry 48 h at 55° C. under pressure
Duration
48 h

Outcomes

Product
Details
Reaction Time
2.5 h
Name
Type
product
Smiles
C(C)OC(C1=CC(=C(C=C1)O)C#N)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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